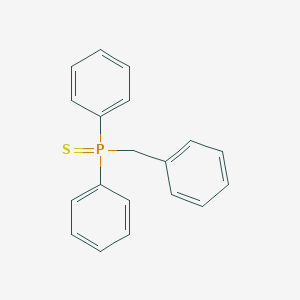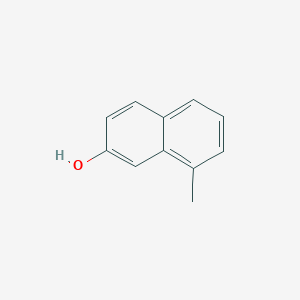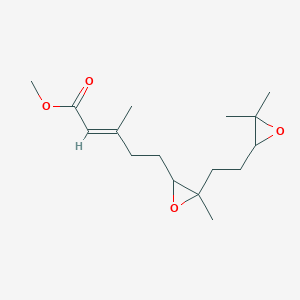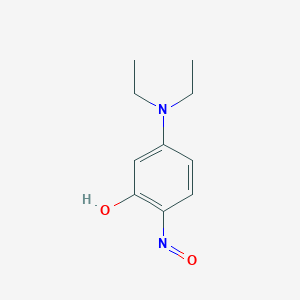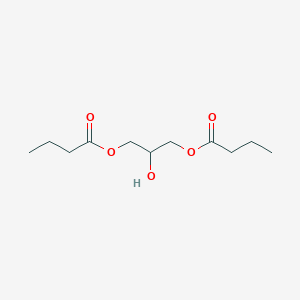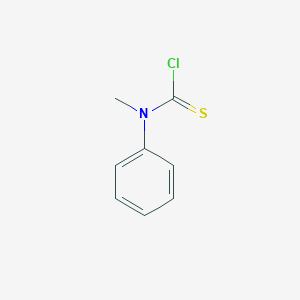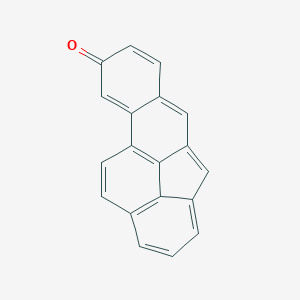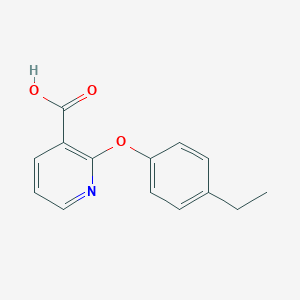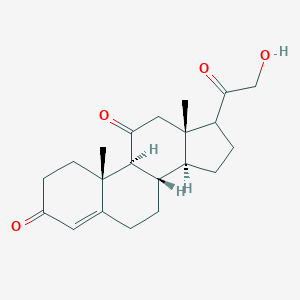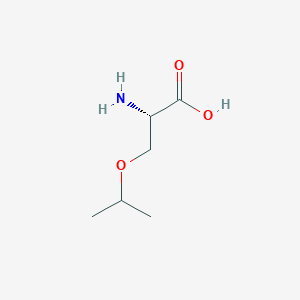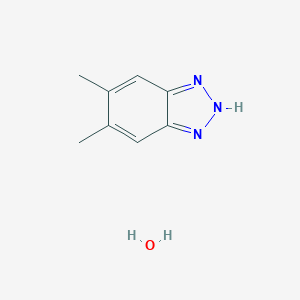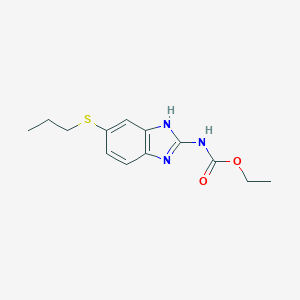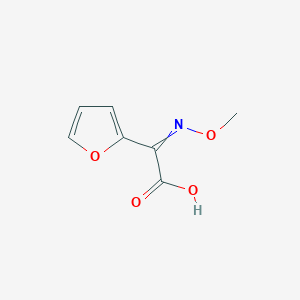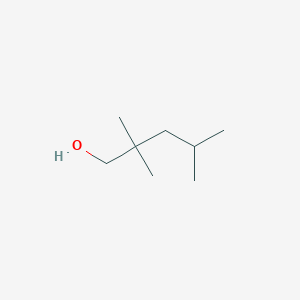
2,2,4-Trimethyl-1-pentanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2,2,4-Trimethyl-1-pentanol has been explored in several studies. For instance, the synthesis of 2,2,4-trimethylpentane-1,3-diol using industrial isobutyraldehyde and sodium hydroxide has been optimized, achieving a yield above 60% and a mass percentage over 97% under specific reaction conditions . Additionally, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, which shares a similar carbon backbone, was achieved with a yield of approximately 80% . These studies demonstrate the feasibility of synthesizing complex molecules with trimethylpentane structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2,4-Trimethyl-1-pentanol has been determined using various techniques. For example, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was elucidated from 3-dimensional X-ray data, revealing the orientation of substituent groups with respect to the benzene nucleus . This type of structural analysis is crucial for understanding the spatial arrangement of atoms in molecules and can provide insights into the molecular structure of 2,2,4-Trimethyl-1-pentanol.
Chemical Reactions Analysis
Chemical reactions involving molecules with trimethylpentane structures have been studied to understand their reactivity and potential applications. The isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene was investigated, revealing an unexpected excess of the α-alkene due to steric tension in the molecule . Moreover, the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol was shown to yield a mixture of isomers due to the isomerization of the initial reaction product . These studies highlight the complex behavior of trimethylpentane derivatives in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of mixtures containing compounds similar to 2,2,4-Trimethyl-1-pentanol have been characterized. Experimental density and viscosity data for binary mixtures of 2,2,4-trimethylpentane with various alcohols were reported, and the excess molar volumes and viscosity deviations were calculated . Understanding these properties is essential for the application of such compounds in industrial processes, such as the production of gasoline oxygenates, where 2-methoxy-2,4,4-trimethylpentane was evaluated for its low solubility in water and high octane value .
Wissenschaftliche Forschungsanwendungen
Density and Viscosity of 2,2,4-Trimethylpentane Mixtures
The densities and viscosities of binary mixtures containing 2,2,4-trimethylpentane with various alcohols (1-propanol, 1-pentanol, 1-hexanol, and 1-heptanol) have been experimentally determined. This research is significant for understanding the physical properties of mixtures involving 2,2,4-trimethylpentane, which is essential for various industrial applications, including fuel formulations and material processing (Wang et al., 2015).
Interaction with Radiation and Potential Medical Imaging Applications
Cross Sections for Positron Impact with 2,2,4-Trimethylpentane
The interactions of 2,2,4-trimethylpentane with positrons have been studied, revealing crucial data for positron scattering. This information is particularly valuable for improving the accuracy of radiation detection devices and for better understanding the potential charged-particle-induced damage in biomolecular systems, indicating a significant potential in medical imaging techniques (Chiari et al., 2014).
Surface Tension in Binary Mixtures
Surface Tension of Binary Mixtures Involving 2,2,4-Trimethylpentane
The surface tension of binary systems containing 2,2,4-trimethylpentane with various 1-alkanols has been measured. Understanding the surface tension and its relation to composition and temperature is essential for several industrial and scientific applications, including the development of fuels and the study of fluid dynamics (Yue & Liu, 2016).
Ambient Detection and Quantification
Ambient Measurements of Related Compounds
Though not directly about 2,2,4-Trimethyl-1-pentanol, studies on related compounds, like 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM), have been reported, where TPM was detected and quantified in ambient air, indicating the methods and significance of monitoring organic compounds in the environment (Goliff et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,4-trimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPDTVYIJETDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073158 | |
| Record name | 1-Pentanol, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.49 [mmHg] | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4-Trimethyl-1-pentanol | |
CAS RN |
123-44-4 | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Trimethylpentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



